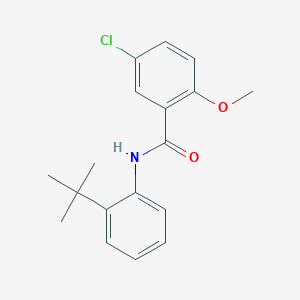
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide, also known as MBSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MBSA is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In Additionally, we will list future directions for research on MBSA.
Scientific Research Applications
Biofilm Inhibition and Cytotoxicity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, a derivative similar in structure to the one inquired, has been synthesized and studied for its biofilm inhibitory action against Escherichia coli and Bacillus subtilis. It was found that some of the synthesized molecules exhibited suitable inhibitory action against the biofilms of these bacterial strains, indicating potential applications in combating bacterial infections. Additionally, their cytotoxicity was also checked, concluding these synthesized molecules displayed mild cytotoxicity (Abbasi et al., 2020).
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, of which N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a part, revealed these complexes exhibit DNA binding and cleavage properties. Furthermore, their anticancer activity was verified in yeast and human tumor cells, indicating that the sulfonamide derivative plays a crucial role in governing the type of interaction with DNA. These compounds produce cell death mainly by apoptosis, with some complexes showing pronounced effectiveness (González-Álvarez et al., 2013).
Antioxidant Properties
Copper(II) complexes with N-substituted benzothiazolesulfonamides have been synthesized and characterized, revealing their potential as superoxide dismutase (SOD) mimics. These complexes exhibit protective action against reactive oxygen species, making them of interest in research related to oxidative stress and related diseases (González-Álvarez et al., 2005).
Antiproliferative and Apoptotic Activities
Some synthesized N‐[6‐indazolyl]arylsulfonamides have shown significant antiproliferative activity against human tumor cell lines. These compounds also trigger apoptosis in a dose-dependent manner, indicating their potential use in cancer treatment (Abbassi et al., 2014).
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-9-2-7-12-13(8-9)22-14(15-12)16-23(20,21)11-5-3-10(4-6-11)17(18)19/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAQQQXIDZRDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)


![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)
![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)




![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)